molecular formula C24H24ClNO5S B263259 7-{[(7-CHLOROQUINOLIN-4-YL)SULFANYL]METHYL}-4,5,6-TRIETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE

7-{[(7-CHLOROQUINOLIN-4-YL)SULFANYL]METHYL}-4,5,6-TRIETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE

Cat. No.: B263259
M. Wt: 474 g/mol
InChI Key: CDLZHEKFUCJZSY-UHFFFAOYSA-N
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Description

7-{[(7-Chloroquinolin-4-yl)sulfanyl]methyl}-4,5,6-triethoxy-1,3-dihydro-2-benzofuran-1-one is a complex organic compound that combines the structural features of quinoline and benzofuran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-4,5,6-triethoxy-1,3-dihydro-2-benzofuran-1-one typically involves multiple steps. One common method is the click synthesis approach, which utilizes ultrasound irradiation to facilitate the reaction . The process begins with the preparation of 7-chloroquinoline derivatives, which are then subjected to nucleophilic substitution reactions with various thiol compounds to introduce the sulfanyl group. The final step involves the cyclization of the intermediate product to form the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the application of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-{[(7-Chloroquinolin-4-yl)sulfanyl]methyl}-4,5,6-triethoxy-1,3-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

7-{[(7-Chloroquinolin-4-yl)sulfanyl]methyl}-4,5,6-triethoxy-1,3-dihydro-2-benzofuran-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-4,5,6-triethoxy-1,3-dihydro-2-benzofuran-1-one lies in its combined structural features of quinoline and benzofuran, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and enhanced efficacy in certain therapeutic areas .

Properties

Molecular Formula

C24H24ClNO5S

Molecular Weight

474 g/mol

IUPAC Name

7-[(7-chloroquinolin-4-yl)sulfanylmethyl]-4,5,6-triethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C24H24ClNO5S/c1-4-28-21-16-12-31-24(27)20(16)17(22(29-5-2)23(21)30-6-3)13-32-19-9-10-26-18-11-14(25)7-8-15(18)19/h7-11H,4-6,12-13H2,1-3H3

InChI Key

CDLZHEKFUCJZSY-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=C(C2=C1COC2=O)CSC3=C4C=CC(=CC4=NC=C3)Cl)OCC)OCC

Canonical SMILES

CCOC1=C(C(=C(C2=C1COC2=O)CSC3=C4C=CC(=CC4=NC=C3)Cl)OCC)OCC

Origin of Product

United States

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